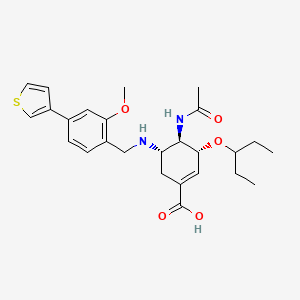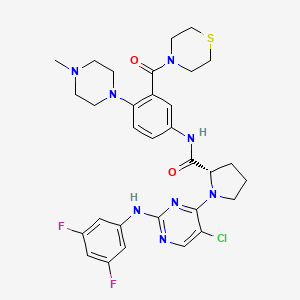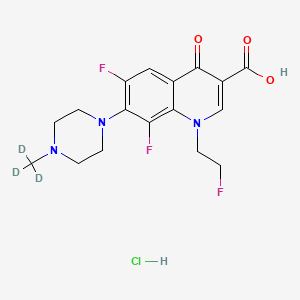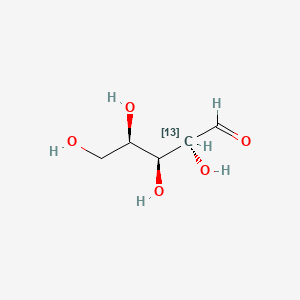
7-Hydroxymethotrexate-d3 (ammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxymethotrexate-d3 (ammonium) is a deuterium-labeled derivative of 7-Hydroxymethotrexate, which is a major metabolite of Methotrexate. Methotrexate is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate, and thereby inhibiting DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethotrexate-d3 (ammonium) involves the deuteration of 7-Hydroxymethotrexate. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 7-Hydroxymethotrexate-d3 (ammonium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxymethotrexate-d3 (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Aplicaciones Científicas De Investigación
7-Hydroxymethotrexate-d3 (ammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study the pharmacokinetic and metabolic profiles of Methotrexate.
Biology: Employed in studies to understand the metabolic pathways and interactions of Methotrexate and its metabolites.
Medicine: Utilized in therapeutic drug monitoring to measure the levels of Methotrexate and its metabolites in biological samples.
Industry: Applied in the development of new antifolate drugs and in the optimization of existing therapeutic protocols
Mecanismo De Acción
The mechanism of action of 7-Hydroxymethotrexate-d3 (ammonium) is similar to that of Methotrexate. It inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate. This inhibition leads to the suppression of DNA synthesis and cell division. The compound also affects other molecular targets and pathways, including the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines .
Comparación Con Compuestos Similares
7-Hydroxymethotrexate: The non-deuterated form of the compound.
Methotrexate: The parent compound from which 7-Hydroxymethotrexate is derived.
4-amino-4-deoxy-N10-methylpteroic acid (DAMPA): Another metabolite of Methotrexate.
Uniqueness: 7-Hydroxymethotrexate-d3 (ammonium) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic and pharmacokinetic profiles of Methotrexate and its metabolites .
Propiedades
Fórmula molecular |
C20H25N9O6 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
azane;(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6.H3N/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30;/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32);1H3/t11-;/m0./s1/i1D3; |
Clave InChI |
JLDHVBVOYCTWSZ-SNOXFQHYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N |
SMILES canónico |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)

![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




